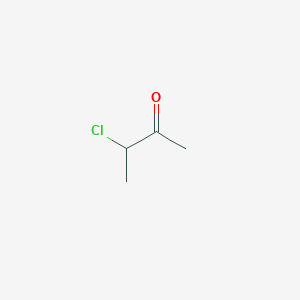

3-Chloro-2-butanone

Description

Properties

IUPAC Name |

3-chlorobutan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7ClO/c1-3(5)4(2)6/h3H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIMRLHCSLQUXLL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00863319 | |

| Record name | (+/-)-3-Chloro-2-butanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00863319 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

106.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4091-39-8 | |

| Record name | 3-Chloro-2-butanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4091-39-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Butanone, 3-chloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004091398 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Butanone, 3-chloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | (+/-)-3-Chloro-2-butanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00863319 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-chlorobutan-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.668 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 3-Chloro-2-butanone (CAS 4091-39-8)

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This guide provides a comprehensive technical overview of 3-Chloro-2-butanone (CAS No: 4091-39-8), a versatile α-chloro ketone that serves as a critical building block in modern organic synthesis. Moving beyond a simple recitation of properties, this document delves into the practical aspects of its synthesis, purification, reactivity, and application, with a focus on the causal relationships that govern its chemical behavior. Detailed, field-tested protocols, mechanistic insights, and robust safety guidelines are presented to empower researchers in leveraging this reagent's full potential in pharmaceutical and agrochemical development.

Introduction: The Strategic Importance of a Bifunctional Reagent

This compound, also known as methyl α-chloroethyl ketone, is a colorless to pale yellow liquid characterized by the presence of both a ketone carbonyl group and a reactive chlorine atom on the adjacent carbon.[1] This dual functionality makes it a powerful intermediate, enabling a diverse array of chemical transformations.[2][3] Its structure allows for nucleophilic substitution at the α-carbon and a variety of carbonyl chemistry, facilitating the construction of complex molecular architectures, particularly heterocyclic systems.[4][5] This guide will explore the fundamental chemistry of this compound, providing the in-depth knowledge necessary for its effective and safe utilization in a research and development setting.

Physicochemical & Spectroscopic Profile

A thorough understanding of a reagent's physical and spectral properties is paramount for its successful application and characterization.

Physical Properties

The key physical properties of this compound are summarized in the table below, providing essential data for reaction setup, purification, and storage.

| Property | Value | Source(s) |

| CAS Number | 4091-39-8 | |

| Molecular Formula | C₄H₇ClO | |

| Molecular Weight | 106.55 g/mol | |

| Appearance | Colorless to pale yellow liquid | [1][3] |

| Boiling Point | 114-117 °C (at 760 mmHg) | [6] |

| Density | 1.055 g/mL at 25 °C | [6] |

| Refractive Index (n²⁰/D) | 1.421 | [6] |

| Solubility | Soluble in organic solvents; moderate in water (30 g/L) | [1][3] |

| Flash Point | 28 °C (82.4 °F) - closed cup |

Spectroscopic Characterization

Spectroscopic data is crucial for confirming the identity and purity of this compound.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Similarly, complete spectral data is not widely published. However, one would anticipate distinct signals for the carbonyl carbon, the carbon bearing the chlorine, and the two methyl carbons.[8][9]

-

Mass Spectrometry (MS): The electron ionization mass spectrum shows a molecular ion peak (M+) and characteristic fragmentation patterns.[10]

-

Infrared (IR) Spectroscopy: The IR spectrum will prominently feature a strong absorption band characteristic of the C=O stretch of the ketone group.[8]

Synthesis and Purification: From Precursor to Purified Reagent

The reliable synthesis and purification of this compound are fundamental to its use in further synthetic steps.

Synthesis Protocol: Chlorination of 2-Butanone

While several methods exist for the synthesis of this compound, a common laboratory-scale approach involves the direct chlorination of 2-butanone. One documented method utilizes hydrogen chloride and hydrogen peroxide with a copper catalyst, though it suffers from a low yield (12.6%).[2][11] A more efficient synthesis is anticipated with the use of sulfuryl chloride (SO₂Cl₂), a common and effective reagent for the α-chlorination of ketones.

Note: A detailed, high-yield protocol using sulfuryl chloride was not explicitly found in the search results. The following is a generalized, illustrative procedure based on standard organic chemistry principles for α-chlorination of ketones. Researchers should perform small-scale trials to optimize conditions.

Illustrative Protocol (Optimization Required):

-

To a stirred solution of 2-butanone (1.0 eq) in a suitable solvent (e.g., dichloromethane or diethyl ether) at 0 °C, add sulfuryl chloride (1.0-1.2 eq) dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC or GC.

-

Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product should be purified by fractional distillation.

Purification: Fractional Distillation

Purification of the crude product is essential to remove unreacted starting materials and byproducts.

Protocol:

-

Set up a fractional distillation apparatus.

-

Charge the distillation flask with the crude this compound.

-

Heat the flask and collect the fraction boiling at 114-117 °C at atmospheric pressure.[6]

-

For heat-sensitive applications, vacuum distillation can be employed, though specific boiling point/pressure data was not found in the search results.

Chemical Reactivity and Synthetic Applications

The synthetic utility of this compound stems from its two reactive centers, which can be manipulated to construct a variety of important molecular scaffolds.

Hantzsch Thiazole Synthesis

A cornerstone application of α-halo ketones is the Hantzsch thiazole synthesis, a robust method for constructing the thiazole ring system, a common motif in pharmaceuticals.[1][12][13] The reaction proceeds via an initial Sₙ2 reaction between the thioamide and the α-chloro ketone, followed by an intramolecular cyclization and dehydration.[14]

Workflow for Hantzsch Thiazole Synthesis:

Caption: Hantzsch Thiazole Synthesis Workflow.

Experimental Protocol: Synthesis of 2-Amino-4,5-dimethylthiazole

This protocol is adapted from the general Hantzsch synthesis, specifically for the reaction of this compound with thiourea.[2]

-

In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, suspend thiourea (1.0 eq) in ethanol.

-

To the stirred suspension, add this compound (1.0 eq).

-

Heat the reaction mixture to reflux and maintain for 2-4 hours, monitoring by TLC.

-

After cooling to room temperature, the reaction mixture can be concentrated under reduced pressure.

-

The resulting crude product is then dissolved in dichloromethane and washed with a saturated solution of sodium carbonate.

-

The organic layer is collected, dried over anhydrous sodium sulfate, and concentrated to yield the crude 2-amino-4,5-dimethylthiazole.[2] Further purification can be achieved by recrystallization or column chromatography.

Favorskii Rearrangement

The Favorskii rearrangement is a characteristic reaction of α-halo ketones with a base, leading to the formation of carboxylic acid derivatives, often with a skeletal rearrangement.[15][16] The mechanism is thought to proceed through a cyclopropanone intermediate.[15][17]

Mechanism of the Favorskii Rearrangement:

Caption: Favorskii Rearrangement Mechanism.

Application Example: Synthesis of 2-Methylpropanoic Acid

Treatment of this compound with a strong base like sodium hydroxide will induce the Favorskii rearrangement to yield 2-methylpropanoic acid.[17]

Synthesis of Pyrazoline Derivatives

Pyrazolines are five-membered heterocyclic compounds with a wide range of biological activities. While typically synthesized from α,β-unsaturated ketones and hydrazines, a plausible route from this compound would involve an initial reaction to form an α,β-unsaturated ketone, followed by cyclization with a hydrazine.[18][19][20]

Precursor to Chiral Alcohols

The asymmetric reduction of α-chloro ketones is a valuable method for producing chiral chlorohydrins, which are versatile intermediates in the synthesis of chiral epoxides and amino alcohols. Asymmetric transfer hydrogenation using catalysts like those developed by Noyori is a powerful technique for this transformation.[21]

Safety, Handling, and Storage

As an α-chloro ketone, this compound is a hazardous chemical that requires careful handling.

Hazard Profile

| Hazard | Description | Source(s) |

| Flammability | Flammable liquid and vapor. | |

| Toxicity | Harmful if swallowed. | |

| Irritation | May cause skin, eye, and respiratory tract irritation. | [3] |

Handling and Personal Protective Equipment (PPE)

-

Always work in a well-ventilated fume hood.

-

Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[22][23][24]

-

Ground and bond containers when transferring to prevent static discharge.

-

Use spark-proof tools.

Storage

-

Store in a cool, dry, well-ventilated area designated for flammable liquids.[22][23]

-

Keep containers tightly closed.

-

Store away from heat, sparks, open flames, and strong oxidizing agents.

Disposal

-

Dispose of waste in accordance with local, state, and federal regulations.[25]

-

Do not dispose of down the drain.

Conclusion

This compound is a reagent of significant strategic value in organic synthesis. Its bifunctional nature allows for a diverse range of transformations, making it a key intermediate in the synthesis of valuable compounds, particularly in the pharmaceutical and agrochemical industries. By understanding its synthesis, reactivity, and handling requirements as detailed in this guide, researchers can effectively and safely harness its synthetic potential to drive innovation in drug discovery and development.

References

- Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis.

- SynArchive. (n.d.). Hantzsch Thiazole Synthesis.

- PubChem. (n.d.). This compound.

- Wikipedia. (n.d.). Favorskii rearrangement.

- RSC Publishing. (2008). A new mechanism for the Favorskii rearrangement. Organic & Biomolecular Chemistry.

- YouTube. (2019, January 19). synthesis of thiazoles.

- Semantic Scholar. (n.d.). 3.7 – The Favorskii Rearrangement.

- Google Patents. (n.d.). CN103553890A - Synthesis method of 4-chloro-2-butanone.

- AdiChemistry. (n.d.). FAVORSKII REARRANGEMENT | MECHANISM | APPLICATIONS.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of this compound in Modern Organic Synthesis.

- SpectraBase. (n.d.). This compound - Optional[13C NMR] - Spectrum.

- NIST. (n.d.). 2-Butanone, 3-chloro-.

- ResearchGate. (2021). Synthesis of 2-pyrazolines by the reactions of α,β-unsaturated aldehydes, ketones, and esters with diazoalkanes, nitrile imines, and hydrazines.

- Beilstein Journals. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps.

- JOCPR. (n.d.). Synthesis and Characterization of Pyrazoline Derivatives under Three Different Catalytic Conditions.

- ResearchGate. (2013). Synthesis of chlorinated 3,5-diaryl-2-pyrazolines by the reaction of chlorochalcones with hydrazines.

- Google Patents. (n.d.). US3144488A - Process for the production of 3-chlorobutanone-2 and butanone.

- ResearchGate. (2021). Ru(II)-Catalyzed Asymmetric Transfer Hydrogenation of 3-Fluorochromanone Derivatives to Access Enantioenriched cis-3-Fluorochroman-4-ols through Dynamic Kinetic Resolution.

- ResearchGate. (2021). General reactions for 2-pyrazoline synthesis from hydrazines.

- EHS. (n.d.). Handling Radioactive Materials Safely.

- University of Nevada, Reno. (n.d.). Appendix B: Radiation Laboratory Rules.

- NCBI Bookshelf. (n.d.). Working with Chemicals.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of this compound in Modern Organic Synthesis.

Sources

- 1. chemhelpasap.com [chemhelpasap.com]

- 2. This compound synthesis - chemicalbook [chemicalbook.com]

- 3. Page loading... [wap.guidechem.com]

- 4. scribd.com [scribd.com]

- 5. p2infohouse.org [p2infohouse.org]

- 6. This compound | 4091-39-8 [chemicalbook.com]

- 7. This compound(4091-39-8) 1H NMR [m.chemicalbook.com]

- 8. This compound | C4H7ClO | CID 20026 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. spectrabase.com [spectrabase.com]

- 10. 2-Butanone, 3-chloro- [webbook.nist.gov]

- 11. This compound | CAS#:4091-39-8 | Chemsrc [chemsrc.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. synarchive.com [synarchive.com]

- 14. m.youtube.com [m.youtube.com]

- 15. Favorskii rearrangement - Wikipedia [en.wikipedia.org]

- 16. alfa-chemistry.com [alfa-chemistry.com]

- 17. adichemistry.com [adichemistry.com]

- 18. researchgate.net [researchgate.net]

- 19. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. ehs.princeton.edu [ehs.princeton.edu]

- 23. Appendix B, Radiation Safety Manual: Radiation Laboratory Rules | Environmental Health & Safety | University of Nevada, Reno [unr.edu]

- 24. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 25. Guide to Isotope Management In Laboratories | Environmental Health and Safety [ehs.weill.cornell.edu]

physical properties of 3-Chloro-2-butanone

An In-depth Technical Guide to the Physical Properties of 3-Chloro-2-butanone

For professionals engaged in the intricate fields of chemical research and pharmaceutical development, a profound understanding of the physical and chemical characteristics of reagents is paramount. This compound (CAS No. 4091-39-8), a versatile α-chloro ketone, serves as a critical intermediate in a multitude of organic syntheses.[1] Its bifunctional nature, possessing both a reactive carbonyl group and a susceptible carbon-chlorine bond, allows for a wide array of chemical transformations, making it an invaluable building block in the synthesis of complex molecules, including pharmaceuticals and agrochemicals.[2][]

This guide offers a comprehensive exploration of the essential , providing researchers and drug development professionals with the technical data and practical insights necessary for its effective and safe utilization in the laboratory.

Physicochemical Characteristics

The fundamental are summarized below. These parameters are crucial for predicting its behavior in various chemical environments, designing reaction conditions, and implementing appropriate purification techniques.

| Property | Value | Source(s) |

| Molecular Formula | C₄H₇ClO | [4][5][6][7][8] |

| Molecular Weight | 106.55 g/mol | [4][5][7][9][10] |

| Appearance | Colorless to yellow or light orange clear liquid | [2][4][6][11] |

| Boiling Point | 114-117 °C | [6][9][12][13][14] |

| Melting Point | < -60 °C | [5][6][15] |

| Density | 1.055 g/mL at 25 °C | [6][9][12][13][14] |

| Refractive Index (n20/D) | 1.421 | [4][6][9][12][13] |

| Solubility in Water | 3 g/100 mL (30 g/L) | [2][5][6] |

| Flash Point | 23 °C (73.4 °F) - 28 °C (82.4 °F) | [4][6][14] |

| Vapor Pressure | 19.7 - 20.3 mmHg at 25 °C | [4][5][6][13] |

Structural Elucidation and Spectral Data

Spectroscopic analysis is indispensable for confirming the identity and purity of this compound. While detailed spectral data requires direct experimental acquisition, publicly available information confirms the use of standard analytical techniques.

-

Mass Spectrometry (MS): Gas Chromatography-Mass Spectrometry (GC-MS) is a standard method for assessing the purity and confirming the molecular weight of this compound. The National Institute of Standards and Technology (NIST) provides reference mass spectrum data for this compound.[8][16]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for verifying the precise chemical structure, including the connectivity of atoms and the chemical environment of the protons and carbons.

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the characteristic functional groups present in the molecule. For this compound, a strong absorption band corresponding to the carbonyl (C=O) stretch is expected, typically in the region of 1715-1725 cm⁻¹.

Chemical Reactivity and Synthetic Applications

The synthetic utility of this compound stems from its α-chloro ketone structure. This arrangement facilitates a variety of important chemical reactions:

-

Nucleophilic Substitution: The chlorine atom at the α-position is a good leaving group, making the adjacent carbon an electrophilic site susceptible to attack by nucleophiles. This allows for the introduction of various functional groups.

-

Carbonyl Chemistry: The ketone functional group can undergo reactions such as reduction to a secondary alcohol, reductive amination, and addition reactions.

-

Heterocycle Synthesis: It is a key precursor in the synthesis of various heterocyclic compounds. For instance, it reacts with N-ethoxycarbonylhydrazones to yield pyrazoline derivatives and is used in the synthesis of 3-aryl-4,5-dimethylthiazolium salts.[6]

The following diagram illustrates a general reaction pathway showcasing the dual reactivity of this compound.

Caption: Reaction pathways of this compound.

Experimental Workflow for Physicochemical Characterization

To ensure the quality and identity of this compound for research purposes, a systematic characterization workflow is essential. This self-validating process confirms the material's properties against established standards.

Step-by-Step Characterization Protocol:

-

Visual Inspection: Observe the physical appearance (color, clarity) of the liquid sample. It should be a clear, colorless to light yellow liquid.[4][11]

-

Purity Analysis via Gas Chromatography (GC):

-

Prepare a dilute solution of the sample in a suitable solvent (e.g., dichloromethane).

-

Inject the sample into a gas chromatograph equipped with a flame ionization detector (FID).

-

Analyze the resulting chromatogram to determine the area percentage of the main peak, which corresponds to the purity. Commercial grades typically offer purities of >95.0% or 97%.[12]

-

-

Density Measurement:

-

Refractive Index Measurement:

-

Boiling Point Determination:

-

Structural Confirmation by Spectroscopy:

-

Acquire ¹H NMR, ¹³C NMR, and IR spectra.

-

Compare the obtained spectra with reference data to confirm the chemical structure and identify any impurities.

-

The following diagram outlines this comprehensive characterization workflow.

Caption: Experimental workflow for material verification.

Safety, Handling, and Storage

This compound is a hazardous chemical that requires careful handling to minimize risks.

-

Hazards: It is a flammable liquid and vapor.[7][17] It is harmful if swallowed, inhaled, or in contact with skin, and causes skin and serious eye irritation.[17][18]

-

Handling: Work in a well-ventilated area or fume hood.[19] Keep away from heat, sparks, open flames, and other ignition sources.[4][19] Use non-sparking tools and take precautionary measures against static discharge.[19] Avoid contact with skin and eyes by wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and protective clothing.[13][14][19]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place designated as a flammables area.[4][6][18] It is incompatible with strong oxidizing agents and strong bases.[4]

-

First Aid:

-

Eyes: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get immediate medical attention.[4][19]

-

Skin: Remove contaminated clothing and flush skin with plenty of soap and water for at least 15 minutes. Get medical attention.[4][18]

-

Ingestion: Do NOT induce vomiting. If the victim is conscious, rinse their mouth and give 2-4 cupfuls of water. Seek immediate medical attention.[4]

-

Inhalation: Remove the victim to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get immediate medical attention.[4][19]

-

Conclusion

This compound is a cornerstone intermediate for synthetic chemists, offering a gateway to a wide range of molecular architectures. Its utility is directly linked to its distinct physical properties and chemical reactivity. A thorough understanding of these characteristics, coupled with stringent adherence to safety protocols, is essential for leveraging its full potential in research and development. This guide provides the foundational data and procedural insights to empower scientists in their pursuit of innovation.

References

- This compound | CAS#:4091-39-8 | Chemsrc. (n.d.).

- This compound|4091-39-8 - LookChem. (n.d.).

- This compound - 4091-39-8, C4H7ClO, density, melting point, boiling point, structural formula, synthesis. (n.d.).

- This compound | C4H7ClO | CID 20026 - PubChem - NIH. (n.d.).

- 2-Butanone, 3-chloro- - the NIST WebBook - National Institute of Standards and Technology. (n.d.).

- This compound - ChemBK. (n.d.).

- The Role of this compound in Modern Organic Synthesis. (n.d.).

- US3144488A - Process for the production of 3-chlorobutanone-2 and butanone - Google Patents. (n.d.).

- File:this compound synthesis.svg - Wikimedia Commons. (n.d.).

- 2-Butanone, 3-chloro- - the NIST WebBook. (n.d.).

Sources

- 1. nbinno.com [nbinno.com]

- 2. Page loading... [guidechem.com]

- 4. This compound(4091-39-8)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 5. This compound | CAS#:4091-39-8 | Chemsrc [chemsrc.com]

- 6. This compound|4091-39-8|lookchem [lookchem.com]

- 7. This compound | C4H7ClO | CID 20026 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 2-Butanone, 3-chloro- [webbook.nist.gov]

- 9. This compound | 4091-39-8 [chemicalbook.com]

- 10. This compound 97 4091-39-8 [sigmaaldrich.com]

- 11. This compound, 96% 500 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 12. This compound 97 4091-39-8 [sigmaaldrich.com]

- 13. This compound [chembk.com]

- 14. 3-氯-2-丁酮 97% | Sigma-Aldrich [sigmaaldrich.com]

- 15. chemsynthesis.com [chemsynthesis.com]

- 16. 2-Butanone, 3-chloro- [webbook.nist.gov]

- 17. This compound | 4091-39-8 | TCI EUROPE N.V. [tcichemicals.com]

- 18. assets.thermofisher.com [assets.thermofisher.com]

- 19. fishersci.com [fishersci.com]

A Spectroscopic Guide to 3-Chloro-2-butanone: NMR, IR, and MS Analysis

Introduction: The Molecular Blueprint of a Key Synthetic Intermediate

3-Chloro-2-butanone (CAS No: 4091-39-8) is an α-haloketone, a class of compounds renowned for its utility as a versatile building block in organic synthesis.[1][2] Its bifunctional nature—possessing both an electrophilic carbonyl carbon and a carbon atom susceptible to nucleophilic substitution at the C-Cl bond—makes it a valuable precursor for constructing a wide array of molecules, including various N-, S-, and O-heterocycles, some of which exhibit significant biological activity.[2] The compound is frequently employed in the synthesis of pharmaceuticals, agrochemicals, and flavors.[1]

Given its role in complex synthetic pathways, unambiguous structural verification and purity assessment are paramount. Spectroscopic techniques provide the essential toolkit for this characterization. This technical guide offers an in-depth analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. Moving beyond a simple recitation of data, this document explains the causal relationships between the molecular structure and the resulting spectra, providing researchers and drug development professionals with the foundational knowledge needed for confident compound identification and quality control.

Critical Safety & Handling Protocols

Before any analytical work, it is imperative to understand the hazards associated with this compound. As a Senior Application Scientist, I cannot overstate the importance of adhering to rigorous safety protocols.

Primary Hazards:

-

Flammability: The compound is a flammable liquid and vapor, with a flash point of approximately 21°C (70°F). Keep it away from heat, sparks, open flames, and other ignition sources.[3][4]

-

Toxicity and Irritation: this compound is harmful if swallowed, inhaled, or in contact with skin.[3][5] It is known to cause skin, eye, and respiratory tract irritation.[5][6]

Recommended Handling Procedures:

-

Ventilation: Always handle this substance in a well-ventilated area or a chemical fume hood.[4]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, chemical safety goggles, and a lab coat to prevent skin and eye contact.[4]

-

Grounding: To prevent static discharge, which can be an ignition source, ground and bond containers and receiving equipment during transfer.[3]

-

Storage: Store in a cool, dry, well-ventilated area designated for flammable liquids, in a tightly closed container.[5]

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Proton and Carbon Skeleton

NMR spectroscopy is the cornerstone of molecular structure elucidation. For this compound (CH₃-CO-CHCl-CH₃), the asymmetry of the molecule results in four unique carbon environments and three distinct proton environments, each providing a specific signal.

¹H NMR Spectral Analysis

The proton NMR spectrum provides a direct count of the different types of protons and their neighboring environments. The electron-withdrawing effects of the carbonyl group (C=O) and the chlorine atom significantly influence the chemical shifts of adjacent protons, deshielding them and moving their signals downfield.

Table 1: ¹H NMR Data for this compound (in CDCl₃)

| Assigned Protons | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration |

|---|---|---|---|---|

| -COCH₃ | ~ 2.35 | Singlet (s) | N/A | 3H |

| -CH Cl- | ~ 4.32 | Quartet (q) | ~ 6.7 Hz | 1H |

| -CHClCH₃ | ~ 1.63 | Doublet (d) | ~ 6.7 Hz | 3H |

(Note: Exact chemical shifts can vary slightly based on solvent and concentration.)

Interpretation & Causality:

-

Acetyl Protons (-COCH₃): The three protons of the methyl group attached to the carbonyl carbon appear as a singlet at approximately 2.35 ppm. The lack of adjacent protons means there is no spin-spin splitting, hence the singlet multiplicity. Its downfield position relative to a standard alkane methyl group is due to the deshielding effect of the proximate carbonyl group.

-

Methine Proton (-CHCl-): The single proton on the carbon bearing the chlorine atom is the most deshielded, appearing as a quartet around 4.32 ppm. This significant downfield shift is caused by the strong inductive effect of the highly electronegative chlorine atom. It is split into a quartet by the three equivalent protons on the adjacent methyl group (n+1 rule: 3+1=4).

-

Methyl Protons (-CHClCH₃): The three protons of the methyl group adjacent to the chlorinated carbon appear as a doublet at about 1.63 ppm. The signal is split into a doublet by the single neighboring methine proton (n+1 rule: 1+1=2). The shared coupling constant of ~6.7 Hz with the methine proton confirms their adjacency.

¹³C NMR Spectral Analysis

The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms and provides insight into their chemical environment.

Table 2: ¹³C NMR Data for this compound (in CDCl₃)

| Assigned Carbon | Chemical Shift (δ) ppm |

|---|---|

| C =O | ~ 201.5 |

| -C HCl- | ~ 63.3 |

| -COC H₃ | ~ 26.4 |

| -CHClC H₃ | ~ 18.2 |

(Source of representative data: ChemicalBook, SpectraBase)[3][7]

Interpretation & Causality:

-

Carbonyl Carbon (C=O): The carbonyl carbon signal appears significantly downfield (~201.5 ppm), which is highly characteristic for ketones.[5] The electronegative oxygen atom strongly deshields this carbon, causing the large chemical shift.

-

Chlorinated Carbon (-CHCl-): The carbon directly bonded to the chlorine atom appears around 63.3 ppm. Its chemical shift is substantially higher than that of a typical sp³ carbon due to the electronegativity of the attached halogen.

-

Methyl Carbons (-CH₃): The two methyl carbons are in distinct chemical environments and thus give separate signals. The carbon of the acetyl group (-COC H₃) is at ~26.4 ppm, influenced by the adjacent carbonyl. The other methyl carbon (-CHClC H₃) at ~18.2 ppm is further from the carbonyl group and shows a more typical alkane-like shift, albeit slightly influenced by the adjacent chlorine.

Experimental Protocol: NMR Sample Preparation

A self-validating protocol ensures reproducibility and data integrity.

-

Solvent Selection: Choose a deuterated solvent in which the analyte is soluble. Deuterated chloroform (CDCl₃) is a standard choice for non-polar to moderately polar organic compounds like this compound.

-

Sample Preparation: Accurately weigh approximately 10-20 mg of this compound directly into a clean, dry vial.

-

Dissolution: Add approximately 0.6-0.7 mL of CDCl₃ to the vial. If an internal standard is required for quantitative analysis, add it at this stage (e.g., a small amount of tetramethylsilane, TMS, although modern spectrometers often reference the residual solvent peak).

-

Transfer: Gently swirl the vial to ensure complete dissolution. Using a clean Pasteur pipette, transfer the solution into a standard 5 mm NMR tube.

-

Analysis: Cap the NMR tube, wipe it clean, and carefully insert it into the NMR spectrometer's spinner turbine. Follow the instrument's standard procedure for locking, shimming, and acquiring the spectrum.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of a compound and offers structural clues based on its fragmentation pattern upon ionization.

MS Fragmentation Analysis

For this compound (C₄H₇ClO), the molecular weight is 106.55 g/mol . The presence of chlorine is immediately identifiable by its isotopic signature. Chlorine exists as two major isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%), in an approximate 3:1 ratio. This results in two molecular ion peaks: [M]⁺ at m/z 106 (for ³⁵Cl) and [M+2]⁺ at m/z 108 (for ³⁷Cl), with the [M+2]⁺ peak having roughly one-third the intensity of the [M]⁺ peak.

The primary fragmentation mechanism for ketones is α-cleavage, where the bond adjacent to the carbonyl group breaks. [8] Table 4: Key Fragments in the Mass Spectrum of this compound

| m/z Value | Proposed Fragment Ion | Formula | Notes |

|---|---|---|---|

| 108 | [M+2]⁺ | C₄H₇³⁷Cl | Isotopic molecular ion |

| 106 | [M]⁺ | C₄H₇³⁵Cl | Molecular ion |

| 71 | [M - Cl]⁺ | C₄H₇O | Loss of a chlorine radical |

| 63/65 | [CH₃CHCl]⁺ | C₂H₄Cl | α-cleavage product |

| 43 | [CH₃CO]⁺ | C₂H₃O | α-cleavage product, often the base peak |

(Source of representative data: PubChem, NIST WebBook)[6]

Interpretation & Causality:

-

α-Cleavage: The C-C bond between the carbonyl carbon (C2) and the chlorinated carbon (C3) is susceptible to cleavage. This fragmentation can occur in two ways:

-

Formation of the Acetyl Cation: Cleavage yields the highly stable, resonance-stabilized acetyl cation ([CH₃CO]⁺ ) at m/z 43 . Due to its stability, this fragment is typically the most abundant ion, known as the base peak.

-

Formation of the Chloroethyl Cation: The same cleavage event can also result in the formation of the [CH₃CHCl]⁺ fragment. This will produce a pair of peaks at m/z 63 (for ³⁵Cl) and m/z 65 (for ³⁷Cl) in a 3:1 ratio.

-

-

Loss of Chlorine: A less common fragmentation pathway involves the cleavage of the C-Cl bond, resulting in a fragment at m/z 71 corresponding to the [M - Cl]⁺ ion.

Conclusion

The spectroscopic analysis of this compound provides a clear and consistent molecular picture.

-

¹H and ¹³C NMR definitively map the carbon-hydrogen framework, with the chemical shifts of the methine proton (~4.32 ppm) and its attached carbon (~63.3 ppm) serving as unmistakable indicators of α-chlorination.

-

IR spectroscopy confirms the presence of the ketone functional group via the strong C=O absorption band (~1725 cm⁻¹), with its frequency subtly shifted higher by the inductive effect of the adjacent chlorine.

-

Mass spectrometry verifies the molecular weight (m/z 106/108) and reveals the characteristic 3:1 isotopic pattern of chlorine. The fragmentation pattern, dominated by the acetyl cation at m/z 43, is a classic example of α-cleavage in ketones.

Together, these techniques provide a robust, self-validating dataset for the unambiguous identification and quality assessment of this compound, empowering researchers to proceed with confidence in their synthetic endeavors.

References

- PubChem. (n.d.). This compound. National Center for Biotechnology Information.

- SpectraBase. (n.d.). This compound - Optional[13C NMR] - Spectrum. Wiley-VCH GmbH.

- Chegg. (2021). Solved Structure: Name: this compound اسلحہ IR.

- Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns.

- SpectraBase. (n.d.). This compound - Optional[Near IR] - Spectrum. Wiley-VCH GmbH.

- Doc Brown's Chemistry. (n.d.). Infrared spectrum of butanone.

- Doc Brown's Chemistry. (n.d.). C-13 nmr spectrum of butanone.

- YouTube. (2023). Fragmentation in Mass Spectrometry. TMP Chem.

- NIST. (n.d.). 2-Butanone, 3-chloro-. NIST Chemistry WebBook.

- Doc Brown's Chemistry. (n.d.). Mass spectrum of butanone.

- MDPI. (2020). Synthetic Access to Aromatic α-Haloketones. Molecules.

- Wikipedia. (n.d.). α-Halo ketone.

Sources

- 1. Page loading... [guidechem.com]

- 2. This compound(4091-39-8) 13C NMR [m.chemicalbook.com]

- 3. C-13 nmr spectrum of butanone analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of 2-butanone butan-2-one doc brown's advanced organic chemistry revision notes [docbrown.info]

- 4. This compound | C4H7ClO | CID 20026 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. spectrabase.com [spectrabase.com]

- 6. spectrabase.com [spectrabase.com]

- 7. chegg.com [chegg.com]

- 8. butanone low high resolution H-1 proton nmr spectrum of butanone analysis interpretation of chemical shifts ppm spin spin line splitting for 2-butanone butan-2-one doc brown's advanced organic chemistry revision notes [docbrown.info]

A Comprehensive Technical Guide to the Synthesis of 3-Chloro-2-butanone from Butanone

Abstract

3-Chloro-2-butanone is a highly versatile and valuable intermediate in modern organic synthesis, serving as a key building block for a wide range of pharmaceuticals, agrochemicals, and specialty materials.[1][] Its bifunctional nature, possessing both a reactive C-Cl bond at the α-position and a carbonyl group, allows for diverse subsequent transformations, including nucleophilic substitutions, cyclizations, and alkylations.[1][3] This guide provides an in-depth technical overview of the synthesis of this compound via the direct α-chlorination of butanone. We will explore the underlying reaction mechanisms, compare various chlorinating agents, present a detailed and validated experimental protocol, and discuss methods for purification and characterization. This document is intended for researchers, chemists, and drug development professionals seeking a comprehensive understanding and practical execution of this important chemical transformation.

Theoretical Foundation: The Mechanism of α-Halogenation

The synthesis of this compound from butanone is a classic example of an α-halogenation of a ketone. This reaction can proceed under either acidic or basic conditions, but for selective monochlorination, an acid-catalyzed pathway is generally preferred to prevent polyhalogenation and aldol side reactions.[4]

The acid-catalyzed mechanism hinges on the formation of an enol intermediate, which is the key nucleophilic species that reacts with the electrophilic halogen source.[5][6]

The mechanism proceeds through the following key steps:

-

Protonation of the Carbonyl: A proton from the acid catalyst protonates the carbonyl oxygen, increasing the acidity of the α-hydrogens.

-

Enol Formation (Tautomerization): A weak base (e.g., the solvent or the conjugate base of the acid catalyst) removes an α-hydrogen. This is the slow, rate-determining step of the reaction.[5] For butanone, two different enols can be formed: the less substituted enol (from the C1 methyl group) and the more substituted enol (from the C3 methylene group). The formation of the more substituted enol is thermodynamically favored.

-

Nucleophilic Attack: The electron-rich double bond of the enol acts as a nucleophile, attacking the electrophilic chlorine atom (from Cl₂ or another chlorinating agent).

-

Deprotonation: The resulting protonated α-chloro ketone is deprotonated to yield the final product and regenerate the acid catalyst.[6]

Caption: Acid-catalyzed α-chlorination mechanism of butanone.

A Comparative Overview of Chlorinating Agents

The choice of chlorinating agent is critical and depends on factors such as scale, safety, and desired reactivity. While several reagents can effect the α-chlorination of ketones, they differ significantly in their handling and reaction characteristics.

| Reagent | Formula | Physical State | Key Advantages | Disadvantages & Hazards |

| Gaseous Chlorine | Cl₂ | Gas | High reactivity, inexpensive. | Highly toxic, difficult to handle, requires specialized equipment. Reaction can be violent without a catalyst.[7] |

| Sulfuryl Chloride | SO₂Cl₂ | Liquid | Convenient liquid, controllable, generates HCl in situ to catalyze the reaction. | Highly corrosive, reacts violently with water, toxic by inhalation.[8][9] |

| N-Chlorosuccinimide | NCS | Solid | Mild, easy to handle solid reagent, suitable for sensitive substrates. | More expensive, may require a separate acid catalyst.[10] |

| CuCl₂/H₂O₂/HCl | - | Solution | Avoids use of highly toxic reagents like Cl₂ or SO₂Cl₂. | Can result in lower yields and require more complex workup procedures.[11] |

For general laboratory preparations, sulfuryl chloride offers a practical balance of reactivity and ease of handling, making it a common choice for this transformation.

Experimental Protocol: Synthesis using Sulfuryl Chloride

This section provides a self-validating, step-by-step protocol for the synthesis of this compound.

Critical Safety Precautions

-

Sulfuryl chloride (SO₂Cl₂) is highly corrosive, toxic, and a lachrymator. It reacts violently with water and alcohols. All operations must be performed in a certified chemical fume hood. Wear appropriate personal protective equipment (PPE), including a lab coat, chemical splash goggles, and heavy-duty chemical-resistant gloves (e.g., butyl rubber).[8][12]

-

Butanone (Methyl Ethyl Ketone, MEK) is a flammable liquid. Ensure no ignition sources are present.

-

This compound is a harmful irritant and lachrymator.[13] Avoid inhalation and skin contact.

-

The reaction evolves hydrogen chloride (HCl) and sulfur dioxide (SO₂) gas , which are toxic and corrosive. The reaction apparatus must be equipped with a gas trap (e.g., a bubbler containing a sodium hydroxide solution).

Materials and Equipment

| Reagents | Molar Mass ( g/mol ) | Quantity | Moles |

| Butanone | 72.11 | 72.1 g (90 mL) | 1.0 |

| Sulfuryl Chloride | 134.97 | 121.5 g (72.8 mL) | 0.9 |

| Saturated NaHCO₃ solution | - | ~200 mL | - |

| Anhydrous Na₂SO₄ | - | ~20 g | - |

-

Equipment: 500 mL three-neck round-bottom flask, magnetic stirrer, reflux condenser, 100 mL pressure-equalizing dropping funnel, thermometer, gas outlet adapter connected to a gas trap, heating mantle, and distillation apparatus.

Step-by-Step Synthesis Procedure

-

Apparatus Setup: Assemble the three-neck flask with the dropping funnel, reflux condenser (with gas outlet to the trap), and a stopper. Ensure all joints are properly sealed. Place the flask in a water bath on a magnetic stirrer.

-

Reagent Charging: Charge the flask with butanone (72.1 g, 1.0 mol). Begin stirring.

-

Addition of Sulfuryl Chloride: Fill the dropping funnel with sulfuryl chloride (121.5 g, 0.9 mol). Add the sulfuryl chloride dropwise to the stirring butanone over a period of 60-90 minutes. A slight molar deficit of the chlorinating agent is used to minimize dichlorination.

-

Reaction: The reaction is exothermic. Maintain the internal temperature between 30-40°C using the water bath. Vigorous gas evolution (HCl, SO₂) will be observed.

-

Completion: After the addition is complete, continue stirring the mixture at room temperature for an additional 3-4 hours, or until gas evolution ceases.

-

Work-up: Slowly and carefully pour the reaction mixture into 200 mL of cold, saturated sodium bicarbonate (NaHCO₃) solution to neutralize the acidic byproducts. Caution: This will cause vigorous foaming and gas evolution.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the lower organic layer.

-

Washing: Wash the organic layer with another 50 mL portion of saturated NaHCO₃ solution, followed by 50 mL of brine.

-

Drying: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), swirl, and let it stand for 15-20 minutes.

-

Isolation: Decant or filter the dried solution to remove the drying agent. The crude product can be purified by fractional distillation. Collect the fraction boiling at 137-140°C at atmospheric pressure.[11]

Caption: Experimental workflow for the synthesis of this compound.

Product Characterization

Confirming the identity and purity of the final product is essential. The following data are characteristic of this compound.

| Analysis Method | Expected Results |

| ¹H NMR | δ (ppm): ~1.6 (d, 3H, -CH(Cl)CH₃ ), ~2.3 (s, 3H, -C(=O)CH₃ ), ~4.6 (q, 1H, -CH (Cl)CH₃).[14] |

| ¹³C NMR | δ (ppm): ~26 (CH₃), ~28 (CH₃), ~62 (CHCl), ~202 (C=O).[15][16] |

| Mass Spec (EI) | m/z: 106/108 (M⁺, ~3:1 ratio for ³⁵Cl/³⁷Cl), 43 (base peak, [CH₃CO]⁺).[15][17] |

| IR Spectroscopy | ν (cm⁻¹): ~1720-1725 (strong, C=O stretch).[15] |

Troubleshooting Guide

| Issue | Potential Cause | Recommended Solution |

| Low Yield | Incomplete reaction; loss during work-up. | Extend reaction time; ensure temperature is maintained; be careful during neutralization and extraction steps. |

| Presence of Dichloro-butanone | Stoichiometry of chlorinating agent is too high. | Use a slight deficit of sulfuryl chloride (e.g., 0.9 equivalents) as described in the protocol. |

| Product is Dark/Discolored | Side reactions or decomposition. | Ensure the reaction temperature does not exceed 40-50°C; purify carefully by distillation. |

| Incomplete Neutralization | Insufficient bicarbonate solution. | Test the aqueous layer with pH paper after quenching to ensure it is neutral or slightly basic before separation. |

Conclusion

The α-chlorination of butanone provides a direct and efficient route to this compound, a crucial intermediate in synthetic chemistry. The method using sulfuryl chloride is robust and scalable, though it demands strict adherence to safety protocols due to the hazardous nature of the reagents involved. Proper execution of the reaction, work-up, and purification steps, validated by rigorous analytical characterization, will reliably yield a high-purity product ready for use in advanced synthetic applications.

References

- This compound | C4H7ClO | CID 20026 - PubChem. National Institutes of Health.

- This compound - Optional[13C NMR] - Spectrum - SpectraBase. SpectraBase.

- US3144488A - Process for the production of 3-chlorobutanone-2 and butanone - Google Patents. Google Patents.

- US2204135A - Chlorination of ketones - Google Patents. Google Patents.

- SULPHURYL CHLORIDE - SD Fine-Chem. SD Fine-Chem Limited.

- 2-Butanone, 3-chloro- - the NIST WebBook. National Institute of Standards and Technology.

- This compound - 4091-39-8, C4H7ClO, density, melting point, boiling point, structural formula, synthesis. ChemSrc.

- [Chemistry] Chlorination of 2 -butanone yields two isomeric products, each having the molecular form - YouTube. YouTube.

- The Role of this compound in Modern Organic Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.

- 22.3: Alpha Halogenation of Aldehydes and Ketones - Chemistry LibreTexts. Chemistry LibreTexts.

- α-Chloroketone and α-Chloroaldehyde synthesis by chlorination - Organic Chemistry Portal. Organic Chemistry Portal.

- mechanism of alpha-halogenation of ketones - YouTube. YouTube.

- Ketone halogenation - Wikipedia. Wikipedia.

Sources

- 1. nbinno.com [nbinno.com]

- 3. 3-氯-2-丁酮 97% | Sigma-Aldrich [sigmaaldrich.com]

- 4. Ketone halogenation - Wikipedia [en.wikipedia.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. youtube.com [youtube.com]

- 7. US2204135A - Chlorination of ketones - Google Patents [patents.google.com]

- 8. WERCS Studio - Application Error [assets.thermofisher.cn]

- 9. fishersci.com [fishersci.com]

- 10. α-Chloroketone and α-Chloroaldehyde synthesis by chlorination [organic-chemistry.org]

- 11. This compound synthesis - chemicalbook [chemicalbook.com]

- 12. datasheets.scbt.com [datasheets.scbt.com]

- 13. Page loading... [wap.guidechem.com]

- 14. This compound(4091-39-8) 1H NMR spectrum [chemicalbook.com]

- 15. This compound | C4H7ClO | CID 20026 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. spectrabase.com [spectrabase.com]

- 17. 2-Butanone, 3-chloro- [webbook.nist.gov]

3-Chloro-2-butanone reaction mechanisms

An In-depth Technical Guide on the Reaction Mechanisms of 3-Chloro-2-butanone

Abstract

This compound (CAS: 4091-39-8), a prominent member of the α-haloketone class, stands as a cornerstone intermediate in modern organic synthesis.[1] Its bifunctional nature, featuring a reactive C-Cl bond at the α-position and an electrophilic carbonyl center, enables a diverse array of chemical transformations. This guide provides an in-depth exploration of the core reaction mechanisms governing the reactivity of this compound, including nucleophilic substitution, elimination, and the synthetically powerful Favorskii rearrangement. Designed for researchers, scientists, and drug development professionals, this document synthesizes mechanistic theory with practical, field-proven insights to facilitate its effective application in complex molecular design and synthesis.

Introduction: The Chemical Versatility of an α-Haloketone

This compound is a colorless to yellow liquid whose synthetic utility is derived from the electronic interplay between its two functional groups.[2] The electron-withdrawing nature of the carbonyl group significantly activates the adjacent α-carbon, rendering the chlorine atom highly susceptible to displacement by nucleophiles.[3] This inherent reactivity makes it an invaluable building block for introducing the butan-2-one moiety and for constructing more complex molecular architectures, including various heterocyclic compounds.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 4091-39-8 |

| Molecular Formula | C₄H₇ClO |

| Molecular Weight | 106.55 g/mol |

| Appearance | Clear yellow to brownish liquid[2][4] |

| Density | 1.055 g/mL at 25 °C |

| Boiling Point | 114-117 °C |

| Refractive Index | n20/D 1.421 |

| Solubility | 30 g/L in water[2][4] |

Core Reaction Mechanisms: A Mechanistic Dissection

The reactivity of this compound is dominated by three competing pathways, the outcome of which is dictated by the choice of reagents and reaction conditions, particularly the nature of the nucleophile and base.

Nucleophilic Substitution (S_{N}2 Pathway)

The primary reaction pathway for this compound is the bimolecular nucleophilic substitution (S_{N}2) reaction. The inductive effect of the adjacent carbonyl group polarizes the C-Cl bond, increasing the electrophilicity of the α-carbon and making it an excellent target for nucleophilic attack.[3] Consequently, α-haloketones exhibit significantly enhanced reactivity in S_{N}2 reactions compared to their corresponding alkyl halides.[3][5]

This reaction proceeds via a concerted, single-step mechanism where the nucleophile attacks the α-carbon, and the chloride ion is simultaneously ejected as the leaving group.[6][7] To favor this pathway and minimize competing side reactions like elimination or rearrangement, less basic nucleophiles are generally employed.[6][8]

Caption: S_{N}2 mechanism at the α-carbon of this compound.

Common nucleophiles used in this reaction include amines (to form α-amino ketones), thiolates, cyanides, and carboxylates.

Elimination Reactions (E2 Pathway)

When this compound is treated with a strong, sterically hindered base, an E2 elimination reaction can compete with or even dominate substitution. The base abstracts a proton from the β-carbon (the methyl group attached to the carbonyl), leading to the formation of the α,β-unsaturated ketone, 3-buten-2-one (methyl vinyl ketone).

Lowering the reaction temperature can often favor the desired S_{N}2 pathway over elimination, which typically possesses a higher activation energy.[8]

The Favorskii Rearrangement

The Favorskii rearrangement is a characteristic and synthetically valuable reaction of α-haloketones, including this compound, in the presence of a strong, non-hindered base like an alkoxide or hydroxide.[9][10] This reaction results in the formation of a carboxylic acid derivative (an ester with alkoxides, or a carboxylate salt with hydroxide) via a fascinating ring-contraction-like mechanism involving a cyclopropanone intermediate.[9][11][12]

The mechanism proceeds through several key steps:

-

Enolate Formation: The base abstracts an acidic α'-proton (from the C4 methyl group), forming an enolate.[9][12]

-

Cyclopropanone Formation: The enolate undergoes an intramolecular S_{N}2 reaction, where the enolate's α'-carbon attacks the α-carbon (C3), displacing the chloride ion to form a highly strained bicyclic cyclopropanone intermediate.[9][12]

-

Nucleophilic Attack: The nucleophilic base (e.g., methoxide) attacks the carbonyl carbon of the cyclopropanone.

-

Ring Opening: The resulting tetrahedral intermediate collapses, cleaving one of the C-C bonds of the three-membered ring to form the most stable carbanion. This is followed by protonation (or reaction with an electrophile) to yield the final rearranged product.[9]

Caption: Key stages of the Favorskii rearrangement of this compound.

Table 2: Comparison of Reaction Pathways for this compound

| Reaction Pathway | Reagent Type | Key Conditions | Primary Product |

| S_{N}2 Substitution | Weakly basic nucleophiles (e.g., R₂NH, RS⁻, CN⁻) | Lower temperatures, aprotic solvents | α-substituted ketone |

| E2 Elimination | Strong, sterically hindered bases (e.g., t-BuOK) | Higher temperatures | α,β-unsaturated ketone |

| Favorskii Rearrangement | Strong, non-hindered bases (e.g., NaOMe, NaOH) | Protic or aprotic solvents | Rearranged ester or carboxylic acid |

Experimental Protocols & Workflow

Trustworthy protocols are self-validating. The following procedure for a representative S_{N}2 reaction includes steps for monitoring and characterization, ensuring reproducibility and confirming the identity of the desired product.

Protocol: Synthesis of 3-(diethylamino)-2-butanone

This protocol details the nucleophilic substitution of this compound with diethylamine.

Materials:

-

This compound (1.0 eq)

-

Diethylamine (2.2 eq)

-

Potassium carbonate (K₂CO₃, 1.5 eq, as an acid scavenger)

-

Acetonitrile (CH₃CN, solvent)

-

Dichloromethane (DCM, for extraction)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: To a round-bottom flask charged with a magnetic stir bar, add potassium carbonate and acetonitrile.

-

Add this compound to the suspension.

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add diethylamine dropwise over 10 minutes, maintaining the temperature at 0 °C.

-

Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed.

-

Workup: Filter the reaction mixture to remove solid K₂CO₃. Concentrate the filtrate under reduced pressure.

-

Redissolve the residue in DCM and wash sequentially with saturated NaHCO₃ solution and brine.

-

Drying & Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude oil by column chromatography on silica gel to obtain the pure 3-(diethylamino)-2-butanone.

Analytical Characterization Workflow

A logical workflow is essential to validate the outcome of the synthesis.

Caption: Standard workflow for synthesis, purification, and analysis.

Synthesis of this compound

A reliable supply of high-purity starting material is critical. This compound is commonly synthesized via the direct chlorination of 2-butanone. One documented lab-scale method involves using hydrogen peroxide and hydrochloric acid with a copper(II) chloride catalyst.[13] Industrially, it can be generated as a co-product during the Wacker-type oxidation of n-butylenes to produce 2-butanone, using a palladium-copper catalyst system.[14]

Conclusion

This compound is a powerful and versatile synthetic intermediate whose reactivity is a classic case study in the competition between nucleophilic substitution, elimination, and rearrangement pathways. A thorough understanding of the underlying mechanisms is paramount for any researcher aiming to exploit its synthetic potential. By carefully selecting nucleophiles, bases, and reaction conditions, scientists can steer the reaction toward the desired outcome, enabling the efficient construction of complex target molecules for pharmaceutical, agrochemical, and materials science applications.

References

- α-Halo ketone. Wikipedia. [Link]

- The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Molecules (Basel, Switzerland). [Link]

- Nucleophilic substitution reactions of α-haloketones: A computational study. University of Pretoria. [Link]

- Reactions of α-Halocarbonyl Compounds: Nucleophilic Substitution. JoVE. [Link]

- This compound|4091-39-8. LookChem. [Link]

- The Role of this compound in Modern Organic Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

- Favorskii rearrangement. Wikipedia. [Link]

- Process for the production of 3-chlorobutanone-2 and butanone.

- Favorskii rearrangement----Sir Khalid (Organic). Slideshare. [Link]

- Favorskii Reaction. Organic Chemistry Portal. [Link]

- This compound - 4091-39-8. ChemSrc. [Link]

- This compound | C4H7ClO. PubChem. [Link]

- 2-Butanone, 3-chloro-. NIST WebBook. [Link]

- Gas-Phase Rate Coefficients for the Reaction of 3-hydroxy-2-butanone and 4-hydroxy-2-butanone with OH and Cl.

- Mechanism Monday #35: Favorskii Rearrangement. YouTube. [Link]

- File:this compound synthesis.svg. Wikimedia Commons. [Link]

- [E]this compound FOR SYNTHESIS. Zetalab Srl. [Link]

- Conformational analysis of the Favorskii rearrangement using 3(a)-chloro-3(e)-phenyl-trans-2-decalone and 3(e).

- nucleophilic substitution and elimination of alkyl halides.

- Nucleophilic substitution reactions. Khan Academy. [Link]

- 2-Butanone, 3-chloro-. NIST Chemistry WebBook. [Link]

- NCERT Solutions for Class 11 Chemistry Chapter 12 – Free PDF Download. BYJU'S. [Link]

- Organic Chemistry Short Notes. Scribd. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. Page loading... [guidechem.com]

- 3. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound|4091-39-8|lookchem [lookchem.com]

- 5. α-Halo ketone - Wikipedia [en.wikipedia.org]

- 6. Video: Reactions of α-Halocarbonyl Compounds: Nucleophilic Substitution [jove.com]

- 7. NUCLEOPHILIC SUBSTITUTION [research.cm.utexas.edu]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Favorskii rearrangement - Wikipedia [en.wikipedia.org]

- 10. Favorskii rearrangement----Sir Khalid (Organic) | PPT [slideshare.net]

- 11. Favorskii Reaction [organic-chemistry.org]

- 12. youtube.com [youtube.com]

- 13. This compound synthesis - chemicalbook [chemicalbook.com]

- 14. US3144488A - Process for the production of 3-chlorobutanone-2 and butanone - Google Patents [patents.google.com]

The Genesis of a Key Synthetic Building Block: A Technical Guide to the Discovery and History of 3-Chloro-2-butanone

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Dawn of α-Haloketones and Their Strategic Importance

In the landscape of organic synthesis, the introduction of a halogen atom alpha to a carbonyl group creates a molecule with dual reactivity, a feature that has been exploited by chemists for over a century to construct complex molecular architectures. These α-haloketones are powerful bifunctional electrophiles, susceptible to nucleophilic attack at both the carbonyl carbon and the α-carbon. This unique reactivity profile has rendered them invaluable intermediates in the synthesis of a vast array of compounds, from pharmaceuticals and agrochemicals to specialty materials.[1]

The history of α-haloketones dates back to the mid-19th century with the pioneering work of French chemist Charles Adolphe Wurtz. His investigations into the reactions of acetone, particularly its halogenation, led to the first documented synthesis of chloroacetone, laying the foundational groundwork for this entire class of compounds.[2] This discovery opened the door to a new realm of synthetic possibilities, enabling reactions such as the Favorskii rearrangement, a notable reaction of α-haloketones that leads to carboxylic acid derivatives, often with ring contraction in cyclic systems.[3][4]

This guide delves into the specific history and discovery of a seemingly simple yet synthetically potent α-haloketone: 3-chloro-2-butanone (also known as methyl α-chloroethyl ketone). We will trace its journey from its early documented synthesis to its role in industrial processes and its enduring utility as a versatile building block in modern organic chemistry.

The Emergence of this compound: From Laboratory Curiosity to Industrial By-product

While the precise moment of its first accidental synthesis is lost to history, one of the earliest detailed descriptions of the preparation of this compound can be found in a 1955 publication in the Journal of the American Chemical Society.[5][6] This early laboratory-scale synthesis provided a foundational method for accessing this valuable reagent.

However, the story of this compound's journey from a laboratory curiosity to a readily available chemical intermediate is closely intertwined with the development of large-scale industrial processes. A significant chapter in its history is revealed in a 1964 patent describing a process for the production of butanone by the oxidation of n-butylenes using a palladium chloride and copper chloride catalyst system—a variant of the famed Wacker process.[2] This patent disclosed that 3-chlorobutanone-2 was formed as a by-product in this reaction.[2] The Wacker process, a landmark in industrial organic chemistry, involves the oxidation of alkenes to carbonyl compounds.[7]

The co-production of this compound in this industrial process highlighted its potential availability and spurred further investigation into its chemical properties and synthetic applications.

Synthesis Methodologies: An Evolutionary Perspective

The methods for synthesizing this compound have evolved from early, often harsh, direct chlorination techniques to more refined and selective modern protocols.

Early Synthetic Approaches: Direct Chlorination

The initial syntheses of α-haloketones, including this compound, typically involved the direct reaction of the parent ketone with a halogenating agent. A common early method was the direct chlorination of 2-butanone.

Protocol: Direct Chlorination of 2-Butanone (Historical Perspective)

-

Step 1: Reaction Setup. In a well-ventilated fume hood, 2-butanone is dissolved in a suitable solvent, such as glacial acetic acid or carbon tetrachloride. The reaction vessel is equipped with a gas inlet tube, a stirrer, and a condenser.

-

Step 2: Introduction of Chlorine Gas. Gaseous chlorine is bubbled through the solution at a controlled rate. The reaction is often initiated by light or a radical initiator.

-

Step 3: Reaction Monitoring. The progress of the reaction is monitored by the disappearance of the starting material, typically through gas chromatography or by observing the color change of the reaction mixture.

-

Step 4: Workup and Purification. Upon completion, the reaction mixture is purged with an inert gas to remove excess chlorine and hydrogen chloride. The mixture is then washed with water and a mild base (e.g., sodium bicarbonate solution) to neutralize the acid. The organic layer is separated, dried over an anhydrous salt (e.g., magnesium sulfate), and the product is isolated by fractional distillation.

Causality Behind Experimental Choices: The use of a solvent helps to control the reaction temperature and prevent runaway reactions. The acid produced during the reaction can catalyze side reactions, hence the need for a neutralization step during workup. Fractional distillation is necessary to separate the desired monochlorinated product from unreacted starting material and dichlorinated byproducts.

This direct chlorination method, while effective, often suffers from a lack of selectivity, leading to the formation of poly-chlorinated byproducts and isomers.

The Wacker Process and Industrial Co-production

As mentioned earlier, the industrial production of butanone via the Wacker process provided a significant source of this compound.[2]

Caption: Industrial co-production via the Wacker process.

This process, while not a direct synthesis, was crucial for making this compound more accessible for research and development.

Modern Synthetic Methods

Contemporary methods for the synthesis of this compound focus on improved selectivity and milder reaction conditions. These often employ alternative chlorinating agents to chlorine gas.

Protocol: Synthesis using Sulfuryl Chloride

-

Step 1: Reaction Setup. 2-Butanone is dissolved in an inert solvent such as dichloromethane or chloroform in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel. The flask is cooled in an ice bath.

-

Step 2: Addition of Sulfuryl Chloride. Sulfuryl chloride (SO₂Cl₂) is added dropwise to the stirred solution. The reaction is exothermic and the temperature should be maintained below 10 °C.

-

Step 3: Reaction Completion and Quenching. After the addition is complete, the reaction is allowed to warm to room temperature and stirred for several hours. The reaction is then carefully quenched by the slow addition of water or a saturated sodium bicarbonate solution.

-

Step 4: Extraction and Purification. The organic layer is separated, washed with water and brine, and dried over anhydrous sodium sulfate. The solvent is removed under reduced pressure, and the crude product is purified by vacuum distillation.

Causality Behind Experimental Choices: Sulfuryl chloride is a more convenient and often more selective chlorinating agent than chlorine gas for laboratory-scale preparations. The reaction is performed at low temperatures to control the exothermicity and minimize side reactions. The aqueous workup is essential to remove inorganic byproducts and any remaining acid.

Chemical Properties and Reactivity

This compound is a colorless to light yellow liquid with a pungent odor. Its key physical and chemical properties are summarized in the table below.[8][9][10][11]

| Property | Value |

| CAS Number | 4091-39-8 |

| Molecular Formula | C₄H₇ClO |

| Molecular Weight | 106.55 g/mol |

| Boiling Point | 114-117 °C |

| Density | 1.055 g/mL at 25 °C |

| Refractive Index | 1.421 (at 20 °C) |

The reactivity of this compound is dominated by the two electrophilic centers: the carbonyl carbon and the α-carbon bearing the chlorine atom. This dual reactivity makes it a versatile substrate for a wide range of nucleophilic substitution and carbonyl addition reactions.

One of the most significant reactions of α-haloketones is the Favorskii rearrangement . In the presence of a base, this compound can rearrange to form derivatives of 2-methylpropanoic acid.[3][4][6]

Caption: The Favorskii rearrangement mechanism.

Historical and Modern Applications

The utility of this compound as a synthetic intermediate has been recognized for decades and continues to be relevant in various fields.

Pharmaceutical Synthesis

This compound is a key building block in the synthesis of numerous active pharmaceutical ingredients (APIs).[12][13] A notable example is its use in the synthesis of sulfamethoxazole , a widely used sulfonamide antibiotic.[14][15][16][17] The synthesis involves the reaction of this compound with a sulfonamide precursor to construct the isoxazole ring system of the final drug molecule.

Agrochemical Industry

In the agrochemical sector, this compound serves as an intermediate in the production of certain pesticides and herbicides.[12][13] Its reactive nature allows for the facile introduction of specific functionalities required for the biological activity of these crop protection agents.

Fine and Specialty Chemicals

Beyond pharmaceuticals and agrochemicals, this compound is employed in the synthesis of a variety of fine and specialty chemicals.[12][13] It is a precursor for the synthesis of various heterocyclic compounds, such as thiazoles and imidazoles, which are important scaffolds in medicinal chemistry and materials science.[1]

Conclusion

From its early, somewhat ill-defined discovery to its well-established role as a versatile chemical intermediate, this compound exemplifies the journey of many foundational molecules in organic chemistry. Its history is a testament to the interplay between academic discovery and industrial innovation. The dual reactivity inherent in its α-haloketone structure has provided chemists with a reliable and powerful tool for molecular construction for over half a century. As the demand for novel pharmaceuticals, advanced agrochemicals, and innovative materials continues to grow, the strategic importance of seemingly simple building blocks like this compound is unlikely to diminish. Its story underscores the enduring value of fundamental organic chemistry in addressing contemporary scientific and technological challenges.

References

- Favorskii rearrangement. In Wikipedia; 2023. [Link]

- Smidt, J., Riittinger, R., Koier, H., & Sieber, R. (1964). Process for the production of 3-chlorobutanone-2 and butanone. U.S.

- Understanding the Applications of this compound in Various Industries. (n.d.). NINGBO INNO PHARMCHEM. [Link]

- This compound. (n.d.). PubChem. [Link]

- FAVORSKII REARRANGEMENT | MECHANISM | APPLIC

- This compound. (2025). ChemSynthesis. [Link]

- Favorskii Rearrangement. (2022). Professor Dave Explains. [Link]

- 3 Chloro 2 Butanone Market Report | Global Forecast From 2025 To 2033. (n.d.).

- Charles Adolphe Wurtz. (n.d.). Wikipedia. [Link]

- 2-Butanone, 3-chloro-. (n.d.). NIST WebBook. [Link]

- Wacker process. In Wikipedia; 2023. [Link]

- Charles Adolphe Wurtz. (n.d.). Science Museum Group Collection. [Link]

- The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. (2016). Molecules, 21(9), 1175. [Link]

- 2-Butanone, 3-chloro-. (n.d.). NIST WebBook. [Link]

- CN103553890A - Synthesis method of 4-chloro-2-butanone. (2014).

- α-Chloroketone and α-Chloroaldehyde synthesis by chlorination. (n.d.). Organic Chemistry Portal. [Link]

- US6337425B1 - Method for chlorinating ketones. (2002).

- Overview of preparation methods for chlorinated ketones. (n.d.).

- EP0037474B1 - Process for the preparation of 1-acetoxy-3-chloro-pentanone-4. (1983).

- This compound (C4H7ClO). (n.d.). PubChemLite. [Link]

- Development of a synthesis strategy for sulfamethoxazole derivatives and their coupling with hydrogel microparticles. (2021). Journal of Materials Chemistry B, 9(30), 5963-5973. [Link]

- Synthesis of novel sulphamethoxazole derivatives and exploration of their anticancer and antimicrobial properties. (2023). RSC Advances, 13(14), 9349-9363. [Link]

- Synthesis, Characterization of New Sulfamethoxazole Derivatives containing β-lactam Ring and Preliminary Evaluation of their Antimicrobial Activity. (2022). International Journal of Drug Delivery Technology, 12(3), 1335-1340. [Link]

- Synthesis and Characterization of Sulfamethoxazole Derivatives. (2025). Journal of Drug Delivery and Therapeutics, 15(8), 60-68. [Link]

- Novel Approaches to the Synthesis of Wieland- Miescher Ketone Analogues. (2017). UCL Discovery. [Link]

- Ceric ammonium nitrate catalyzed mild and efficient α-chlorination of ketones by acetyl chloride. (2003). ARKIVOC, 2003(9), 34-38. [Link]

Sources

- 1. This compound produced by Wacker Chemie AG, Burghausen, Germany, = 96.0 GC 4091-39-8 [sigmaaldrich.com]

- 2. US3144488A - Process for the production of 3-chlorobutanone-2 and butanone - Google Patents [patents.google.com]

- 3. Favorskii rearrangement - Wikipedia [en.wikipedia.org]

- 4. adichemistry.com [adichemistry.com]

- 5. chemsynthesis.com [chemsynthesis.com]

- 6. youtube.com [youtube.com]

- 7. Wacker process - Wikipedia [en.wikipedia.org]

- 8. This compound | C4H7ClO | CID 20026 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 2-Butanone, 3-chloro- [webbook.nist.gov]

- 10. 3-氯-2-丁酮 97% | Sigma-Aldrich [sigmaaldrich.com]

- 11. 2-Butanone, 3-chloro- [webbook.nist.gov]

- 12. A new mechanism for the Favorskii rearrangement - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 13. nbinno.com [nbinno.com]

- 14. Development of a synthesis strategy for sulfamethoxazole derivatives and their coupling with hydrogel microparticles - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]

- 15. Synthesis of novel sulphamethoxazole derivatives and exploration of their anticancer and antimicrobial properties - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. jddtonline.info [jddtonline.info]

An In-Depth Technical Guide to the Safe Handling of 3-Chloro-2-butanone for Research and Development

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the safe handling, storage, and emergency procedures for 3-Chloro-2-butanone (CAS No: 4091-39-8). As a versatile ketone and building block in organic synthesis, its utility is matched by its significant hazardous properties.[1] Adherence to stringent safety protocols is not merely a matter of compliance but a fundamental prerequisite for ensuring personnel safety and experimental integrity. This guide is structured to provide not just procedural steps, but the scientific rationale behind them, fostering a deep-seated culture of safety.

Section 1: Hazard Identification and Risk Assessment